![molecular formula C21H22N4O2 B2358105 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile CAS No. 2320577-62-4](/img/structure/B2358105.png)
4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile” is a chemical compound. It has been used in the synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- CGRP Receptor Antagonist Synthesis : The compound has been used in the synthesis of CGRP receptor antagonists, which are significant in migraine treatments. A study described the development of a stereoselective and economical synthesis process for such a compound, highlighting its potential in pharmaceutical applications (Cann et al., 2012).
Antibacterial and Biofilm Inhibition
- Synthesis for Antibacterial Applications : Novel compounds with structures similar to 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile have been synthesized and found effective against various bacterial strains and biofilms. These compounds have shown inhibitory activity against MurB enzyme, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antiviral and Antimicrobial Activities
- Derivatives in Antiviral and Antimicrobial Research : Derivatives of compounds structurally related to this compound have been synthesized, showing promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus and various bacterial strains (Reddy et al., 2013).
Liquid Crystalline and Luminescent Properties
- Luminescent Properties for Materials Science : Research has been conducted on compounds with structural similarities, demonstrating their potential as mesogens in liquid crystalline materials. These compounds have also shown promising luminescent properties, which could be applied in materials science (Ahipa et al., 2014).
Anticancer Research
- Role in Anticancer Compound Synthesis : Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. These derivatives have shown potent activity against human breast cancer cell lines, signifying their importance in anticancer research (Parveen et al., 2017).
properties
IUPAC Name |
4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-13-15-1-3-18(4-2-15)21(26)25-11-9-16(10-12-25)14-27-20-8-7-19(23-24-20)17-5-6-17/h1-4,7-8,16-17H,5-6,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKOVMGIIUJCFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)
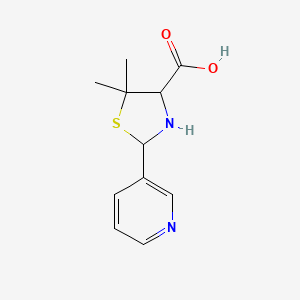
![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)
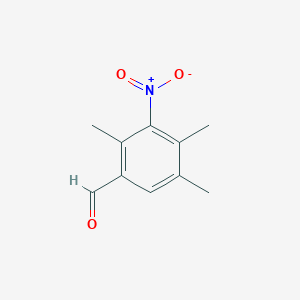
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)
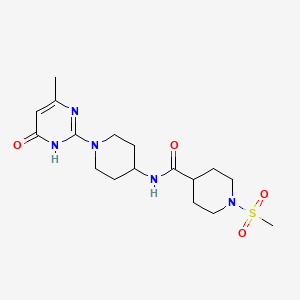
![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
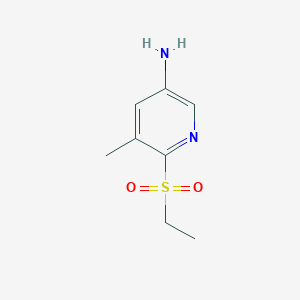
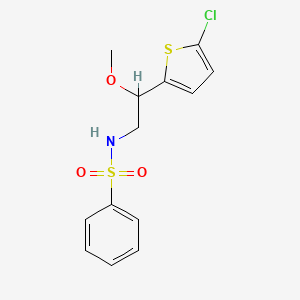
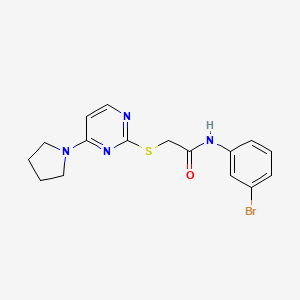
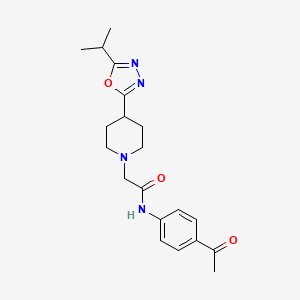
![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)
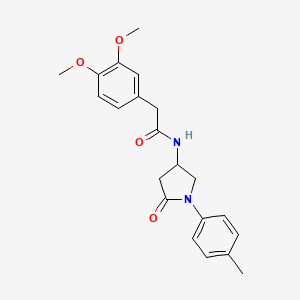
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)